tert-Butyl 3-(octahydroisoquinolin-2(1H)-yl)azetidine-1-carboxylate
Overview
Description
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Synthesis Analysis
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This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Scientific Research Applications
Synthesis and Molecular Structure
The synthesis and structural analysis of compounds similar to tert-Butyl 3-(octahydroisoquinolin-2(1H)-yl)azetidine-1-carboxylate have been a focus of several studies. For instance, Moriguchi et al. (2014) developed a cyclic amino acid ester through an intramolecular lactonization reaction, characterized by NMR spectroscopy and X-ray diffraction, highlighting the compound's complex bicyclo[2.2.2]octane structure (Moriguchi et al., 2014). Similarly, Meyers et al. (2009) described synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, underlining its potential as a building block for novel compounds (Meyers et al., 2009).
Chemical Transformations and Reactions
The chemical reactivity and transformation of related compounds have been extensively studied. For example, the work by Ivanov (2020) on the anionic cascade recyclization of pyrazolo[5,1-c][1,2,4]triazines demonstrates the potential for creating complex heterocyclic structures through reactive intermediates (Ivanov, 2020). Additionally, Karimi and Långström (2002) focused on synthesizing a novel ligand for nicotinic receptors, showcasing the application of Stille coupling in radiopharmaceutical chemistry (Karimi & Långström, 2002).
Application in Drug Synthesis
Several studies have detailed the use of tert-butyl and related compounds in the synthesis of pharmaceuticals. For instance, Xinlin (2007) explored the convergence method for synthesizing Saquinavir, an HIV protease inhibitor, highlighting the importance of tert-butyl derivatives in complex drug synthesis (Xinlin, 2007).
Safety And Hazards
This would involve a discussion of any safety concerns or hazards associated with the compound, including its toxicity and any precautions that should be taken when handling it.
Future Directions
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properties
IUPAC Name |
tert-butyl 3-(3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl)azetidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N2O2/c1-17(2,3)21-16(20)19-11-15(12-19)18-9-8-13-6-4-5-7-14(13)10-18/h13-15H,4-12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYSVSJKAKRKWBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)N2CCC3CCCCC3C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 3-(octahydroisoquinolin-2(1H)-yl)azetidine-1-carboxylate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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